molecular formula C8H6BrClN2 B1384125 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 2231676-57-4

3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1384125
M. Wt: 245.5 g/mol
InChI Key: YVEGSBVTQYAKQB-UHFFFAOYSA-N
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Description

“3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with a complex structure. It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of “3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine” is complex. It is a derivative of pyridine, which is a six-membered heterocyclic compound . The structure of this compound can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving “3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine” are complex and can involve various functional groups . The introduction of various bio-relevant functional groups to pyridine has been reported in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine” can be found in various databases .

Scientific Research Applications

Synthesis of Complex Compounds

The compound 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine serves as a crucial intermediate in the synthesis of diverse chemical entities. One significant application is in the synthesis of chlor-antraniliprole, a novel insecticide. The process involves multiple steps, starting from 2,3-dichloropyridine, and culminating in the formation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with an overall yield of 41.3%. The process emphasizes the utility of phosphorus oxybromide as a bromination agent, owing to its simplicity and efficiency in improving product yield and purity (Niu Wen-bo, 2011).

Development of Heterocyclic Frameworks

The molecule is instrumental in creating complex heterocyclic frameworks, exemplified by the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives via Fischer indole cyclization. This synthesis path is valuable for constructing the 5-bromo-7-azaindole scaffold with diverse substituents, showcasing the compound's role in synthesizing intricate molecular structures from readily available materials (R. Alekseyev, S. Amirova, V. Terenin, 2015).

Chemical Transformations and Total Synthesis

In another notable application, 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes chemical transformations for the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. The process involves selective and sequential palladium-mediated functionalization, highlighting the compound's utility in intricate synthetic pathways leading to biologically significant molecules (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, J. Vaquero, 2010).

Future Directions

The future directions in the research and application of “3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine” and its derivatives could involve the development of more robust methods for the introduction of multiple functional groups . This could potentially lead to the synthesis of a wide range of bioactive molecules.

properties

IUPAC Name

3-bromo-5-chloro-1-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5(9)8-6(12)2-3-7(10)11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEGSBVTQYAKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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